Benzene, [(hexadecyloxy)methyl]-
Description
Structure and Properties: "Benzene, [(hexadecyloxy)methyl]-" (C23H38O, MW: 354.55 g/mol) is a benzene derivative substituted with a -CH2-O-C16H33 group. The hexadecyloxy (C16H33O) chain introduces significant hydrophobicity, while the ether oxygen may enhance polarity.
Properties
CAS No. |
144266-45-5 |
|---|---|
Molecular Formula |
C23H40O |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
hexadecoxymethylbenzene |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3 |
InChI Key |
XRHLZSKWHCZJFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(hexadecyloxy)methyl]- typically involves the alkylation of benzene with a hexadecyloxy methyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(hexadecyloxy)methyl]- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the benzene ring while achieving high conversion rates of the starting materials.
Types of Reactions:
Oxidation: Benzene, [(hexadecyloxy)methyl]- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds within the molecule.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the benzene ring can be further functionalized with various substituents such as nitro groups (NO2) or halogens (Cl, Br) using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3, halogens, AlCl3 as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzenes.
Scientific Research Applications
Benzene, [(hexadecyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Benzene, [(hexadecyloxy)methyl]- involves its interaction with various molecular targets, primarily through its aromatic ring and the hexadecyloxy methyl group. These interactions can influence the compound’s solubility, reactivity, and ability to penetrate biological membranes. The pathways involved often include:
Aromatic interactions: π-π stacking with other aromatic compounds.
Hydrophobic interactions: Integration into lipid bilayers due to the long alkyl chain.
Comparison with Similar Compounds
Key Differences :
| Property | [(Hexadecyloxy)methyl]-benzene | Hexadecylbenzene | Hexylbenzene |
|---|---|---|---|
| Polarity | Moderate (ether oxygen) | Low | Low |
| Molecular Weight | 354.55 g/mol | 302.54 g/mol | 162.27 g/mol |
| Applications | Surfactants, biocides | Organics | Solvents |
2.2 Alkoxy-Substituted Benzenes
1,2-Dimethoxybenzene (C8H10O2, MW: 138.17 g/mol):
Contains two methoxy groups, increasing polarity and solubility in polar solvents. The shorter chains limit hydrophobic interactions, making it less suitable for surfactant applications compared to [(hexadecyloxy)methyl]-benzene .4-Bromo-1,2-Bis(hexadecyloxy)benzene (C34H62BrO2, MW: 586.75 g/mol):
Features dual hexadecyloxy groups and a bromine atom. The bromine enhances reactivity (e.g., Suzuki coupling), while the long chains amplify hydrophobicity. This compound is primarily a synthetic intermediate, contrasting with the single-substituted [(hexadecyloxy)methyl]-benzene .
Electronic Effects :
Methyl substitution studies (e.g., toluene) reveal ortho/para polarization (+10 cps) due to electron-donating effects . The hexadecyloxy-methyl group likely induces similar resonance-based electron donation, but the inductive withdrawal from the long alkyl chain may partially offset this effect, altering reactivity compared to simpler alkoxy derivatives.
2.3 Nitro- and Fluoro-Substituted Derivatives
- Benzene, 1-[(hexadecyloxy)methyl]-2-nitro- (C23H39NO3, MW: 377.56 g/mol): The nitro group (-NO2) is strongly electron-withdrawing, directing electrophilic substitution to meta positions. This contrasts with [(hexadecyloxy)methyl]-benzene, where the ether group directs ortho/para substitution .
- 3-Fluoro-4-(hexadecyloxy)benzoic acid (C23H35FO3, MW: 378.53 g/mol): The carboxylic acid (-COOH) and fluorine substituents enhance polarity and bioactivity. Such derivatives are used in pharmaceuticals, whereas [(hexadecyloxy)methyl]-benzene may serve as a non-ionic surfactant .
Functional Group Impact :
| Compound | Key Substituents | Electronic Effect | Applications |
|---|---|---|---|
| [(Hexadecyloxy)methyl]-benzene | -O-C16H33 | Electron-donating (resonance) | Surfactants, coatings |
| 1-[(Hexadecyloxy)methyl]-2-nitro- | -NO2 | Electron-withdrawing | Reactive intermediates |
| 3-Fluoro-4-(hexadecyloxy)benzoic acid | -F, -COOH | Polar, bioactive | Pharmaceuticals |
2.4 Esters and Long-Chain Derivatives
- Benzenepropanoic acid, 4-(hexadecyloxy)-β-oxo-, methyl ester (C26H42O4, MW: 418.61 g/mol): The ester and keto groups enhance versatility in organic synthesis. The hexadecyloxy chain provides surfactant-like properties, similar to [(hexadecyloxy)methyl]-benzene, but with added reactivity due to the ester .
Comparison of Hydrophobic Chains :
Long alkyl/alkoxy chains (C16) generally:
- Increase melting points up to ~50–80°C (depending on branching).
- Reduce solubility in water but enhance compatibility with non-polar matrices.
- Improve thermal stability compared to shorter chains.
Biological Activity
Benzene, [(hexadecyloxy)methyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzene, [(hexadecyloxy)methyl]- features a benzene ring substituted with a hexadecyloxy group. The long aliphatic chain may influence its solubility and interaction with biological membranes, potentially affecting its pharmacokinetics and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to Benzene, [(hexadecyloxy)methyl]- exhibit significant antimicrobial activity. For instance, studies on bioactive compounds derived from microbial sources have demonstrated their efficacy against a range of pathogens, suggesting that similar structures may possess comparable properties .
Anticancer Activity
The compound's potential anticancer effects have been explored in various studies. A notable investigation highlighted the antiproliferative activity of certain benzene derivatives against prostate cancer cell lines. The study utilized liquid chromatography-mass spectrometry (LC-MS) to identify active components and their mechanisms, revealing that similar compounds can induce apoptosis in cancer cells .
Immunosuppressive Effects
Benzene derivatives have been reported to exhibit immunosuppressive effects. One study indicated that specific benzene compounds could inhibit rejection reactions in transplant models, suggesting potential therapeutic applications in autoimmune diseases and organ transplantation .
The biological activity of Benzene, [(hexadecyloxy)methyl]- may be attributed to several mechanisms:
- Cell Membrane Interaction: The hexadecyloxy group enhances the lipophilicity of the molecule, facilitating its incorporation into cellular membranes and influencing membrane fluidity.
- Reactive Oxygen Species (ROS) Modulation: Some benzene derivatives have been shown to modulate oxidative stress levels within cells, contributing to their antimicrobial and anticancer activities.
- Gene Expression Regulation: Certain compounds can affect the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
